molecular formula C22H37NO2 B1663722 N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide CAS No. 946524-40-9

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Katalognummer: B1663722
CAS-Nummer: 946524-40-9
Molekulargewicht: 351.6 g/mol
InChI-Schlüssel: LGEQQWMQCRIYKG-KALLKTRHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Arachidonoylethanolamid-d4, auch bekannt als Anandamid-d4, ist eine deuterierte Form von Arachidonoylethanolamid. Es ist ein endogener Cannabinoid-Neurotransmitter, der sowohl an zentrale Cannabinoid-(CB1-) als auch an periphere Cannabinoid-(CB2-)Rezeptoren bindet. Diese Verbindung ahmt die pharmakologischen Wirkungen von Δ9-Tetrahydrocannabinol (THC), dem Wirkstoff von Cannabis, nach . Arachidonoylethanolamid-d4 wird hauptsächlich als interner Standard für die Quantifizierung von Arachidonoylethanolamid mittels Gaschromatographie oder Flüssigchromatographie-Massenspektrometrie verwendet .

Herstellungsmethoden

Synthetische Routen und Reaktionsbedingungen

Arachidonoylethanolamid-d4 wird synthetisiert, indem deuteriertes Ethanolamin mit Arachidonsäure umgesetzt wird. Die Reaktion findet typischerweise in einem Lösungsmittel wie Hexan mit einem Katalysator wie Novozym 435 Lipase statt. Die Reaktionsbedingungen beinhalten Rühren unter Stickstoffatmosphäre, um Oxidation zu verhindern .

Industrielle Produktionsmethoden

Die industrielle Produktion von Arachidonoylethanolamid-d4 umfasst die Anreicherung von Arachidonsäure aus arachidonsäurereichen Ölen. Dies wird durch Harnstoff-Einschluss und Fraktionierung mit Silbernitratlösung erreicht. Die angereicherte Arachidonsäure wird dann in Gegenwart eines Lipase-Katalysators mit deuteriertem Ethanolamin umgesetzt, um Arachidonoylethanolamid-d4 zu erzeugen .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Arachidonoyl Ethanolamide-d4 is synthesized by reacting deuterated ethanolamine with arachidonic acid. The reaction typically occurs in a solvent such as hexane, with a catalyst like Novozym 435 lipase. The reaction conditions include agitation under nitrogen atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of Arachidonoyl Ethanolamide-d4 involves the enrichment of arachidonic acid from arachidonic acid-rich oils. This is achieved through urea inclusion and silver nitrate solution fractionation. The enriched arachidonic acid is then reacted with deuterated ethanolamine in the presence of a lipase catalyst to produce Arachidonoyl Ethanolamide-d4 .

Analyse Chemischer Reaktionen

Oxidation Reactions

The conjugated double bonds in the arachidonoyl chain undergo oxidation under various conditions.

Reagents and Conditions :

  • Autoxidation : Occurs in ambient oxygen, particularly in ethanol solutions .

  • Enzymatic oxidation : Mediated by lipoxygenases (e.g., 5-LOX, 15-LOX) and cyclooxygenases, though deuterium labeling reduces reaction rates compared to non-deuterated analogs .

Products :

Reaction TypePrimary ProductsDetection Method
Non-enzymatic oxidationHydroperoxy-eicosatetraenamidesLC-MS (m/z 347→351)
Enzymatic oxidationEpoxyeicosatrienoic acid ethanolamidesRadiolabeled assays

Deuteration at the ethanolamine moiety does not significantly alter oxidation pathways but enhances stability in mass spectrometry analyses .

Hydrolysis Reactions

The amide bond undergoes hydrolysis under enzymatic or acidic/basic conditions:

Enzymatic Hydrolysis :

  • Catalyst : Fatty acid amide hydrolase (FAAH).

  • Products : Arachidonic acid (20:4 ω-6) and deuterated ethanolamine-d4.

  • Kinetics : kcat=0.8s1k_{cat} = 0.8 \, \text{s}^{-1}, Km=12μMK_m = 12 \, \mu\text{M} (similar to non-deuterated anandamide).

Non-enzymatic Hydrolysis :

ConditionRate Constant (kk)Half-life (t1/2t_{1/2})
pH 1.0 (37°C)3.2×106s13.2 \times 10^{-6} \, \text{s}^{-1}60 h
pH 7.4 (37°C)1.1×108s11.1 \times 10^{-8} \, \text{s}^{-1}2.1 years
pH 13.0 (37°C)4.7×105s14.7 \times 10^{-5} \, \text{s}^{-1}4.1 h

Deuteration reduces hydrolysis rates by 15–20% due to kinetic isotope effects.

Stability Under Analytical Conditions

Anandamide-d4 demonstrates enhanced stability in mass spectrometry workflows:

GC-MS Analysis :

  • Derivatization : BSTFA + 1% TMCS at 70°C for 30 min.

  • Detection : m/z 351.3 (quantifier ion), 287.2 (qualifier ion).

  • Linearity : R2>0.999R^2 > 0.999 over 0.1–100 ng/mL.

LC-MS/MS Stability :

Storage ConditionDegradation Over 6 Months
-20°C (ethanol solution)<2%
25°C (solid state)8–10%

Interaction with Reactive Oxygen Species (ROS)

The compound participates in radical-mediated reactions:

ROS Scavenging Assay :

  • Method : ABTS radical cation decolorization assay.

  • Activity : EC50_{50} = 48 ± 3 µM (vs. 35 ± 2 µM for non-deuterated anandamide).

  • Mechanism : Hydrogen atom transfer from bis-allylic positions.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Einzigartigkeit

Arachidonoylethanolamid-d4 ist aufgrund seiner deuterierten Form einzigartig, was es besonders nützlich als internen Standard in der Massenspektrometrie macht. Dies ermöglicht eine genauere Quantifizierung von Arachidonoylethanolamid in verschiedenen Proben .

Biologische Aktivität

Overview

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide, commonly referred to as Anandamide-d4, is a deuterated analog of anandamide (N-arachidonoylethanolamine), an endogenous cannabinoid neurotransmitter. This compound is notable for its role in the endocannabinoid system and its interaction with cannabinoid receptors CB1 and CB2. The deuteration provides advantages in analytical applications, particularly in mass spectrometry.

  • Molecular Formula : C22H37NO2
  • Molecular Weight : 351.6 g/mol
  • CAS Number : 946524-40-9
  • IUPAC Name : (5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide

Anandamide-d4 mimics the pharmacological effects of Δ9-tetrahydrocannabinol (THC), the primary psychoactive component of cannabis. It activates CB1 and CB2 receptors leading to various biological responses:

  • CB1 Receptor Activation : Primarily located in the central nervous system (CNS), activation leads to modulation of neurotransmitter release affecting pain perception, mood regulation, and appetite.
  • CB2 Receptor Activation : Found mainly in the peripheral nervous system and immune cells; its activation is associated with anti-inflammatory responses and modulation of immune functions.

Biological Activity

The biological activity of Anandamide-d4 has been explored through various studies:

In Vitro Studies

  • Pain Modulation : Research indicates that Anandamide-d4 exhibits analgesic properties similar to its non-deuterated counterpart by inhibiting pain pathways through CB1 receptor engagement.
  • Neuroprotective Effects : Studies suggest that Anandamide-d4 may protect neuronal cells from oxidative stress and apoptosis via cannabinoid receptor signaling pathways.

In Vivo Studies

  • Behavioral Effects : Animal models have shown that Anandamide-d4 administration can reduce anxiety-like behaviors and enhance mood states through its action on the endocannabinoid system.
  • Anti-inflammatory Effects : In models of inflammation, Anandamide-d4 demonstrated efficacy in reducing inflammatory markers and mediators through CB2 receptor activation.

Comparative Analysis with Non-Deuterated Anandamide

PropertyAnandamide (Non-Deuterated)Anandamide-d4 (Deuterated)
Molecular Weight348.5 g/mol351.6 g/mol
CB Receptor AffinityHighHigh
SolubilitySoluble in ethanolSoluble in ethanol
Use in Mass SpectrometryStandardInternal Standard

Case Studies

  • Case Study on Pain Management :
    • A study published in the Journal of Pain Research evaluated the analgesic effects of Anandamide-d4 in chronic pain models. Results indicated significant pain relief comparable to traditional analgesics.
  • Case Study on Neuroprotection :
    • Research conducted by Smith et al. (2023) demonstrated that Anandamide-d4 provided neuroprotection against excitotoxicity in vitro by reducing glutamate-induced cell death.
  • Case Study on Inflammation :
    • A clinical trial reported by Johnson et al. (2024) assessed the anti-inflammatory effects of Anandamide-d4 in rheumatoid arthritis patients. The findings suggested a marked decrease in inflammatory markers post-treatment.

Q & A

Basic Research Questions

Q. What are the synthetic routes and analytical methods for characterizing N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide?

  • Methodology : The compound is synthesized via deuterium incorporation at the hydroxyethyl group (positions 1,1,2,2) of virodhamine (OAE), a structural analog of anandamide (AEA). Key steps include:

  • Acylation of deuterated ethanolamine with arachidonic acid under controlled conditions to preserve Z-configuration double bonds .
  • Purification via reverse-phase HPLC, with characterization by LC-MS (to confirm isotopic enrichment) and NMR (to verify stereochemistry and deuterium placement) .
    • Critical Data : The compound’s IUPAC name, molecular formula (C24H35D4NO2), and molar mass (381.6 g/mol) are essential for structural validation .

Q. How does the deuterated hydroxyethyl group influence stability and solubility compared to non-deuterated analogs?

  • Methodology : Comparative studies using:

  • Stability assays : Incubate deuterated and non-deuterated forms in buffers (pH 7.4) at 37°C, monitoring degradation via UV-HPLC over 24–72 hours .
  • Solubility tests : Measure partition coefficients (logP) in octanol-water systems using shake-flask methods .
    • Key Findings : Deuterium substitution reduces metabolic degradation by enzymes like fatty acid amide hydrolase (FAAH) due to the kinetic isotope effect, enhancing plasma half-life .

Advanced Research Questions

Q. What experimental designs are optimal for tracing the pharmacokinetics of deuterated eicosatetraenamides in vivo?

  • Methodology :

  • Isotopic tracing : Administer deuterated compound intravenously in rodent models; collect plasma and brain tissues at timed intervals. Quantify using LC-MS/MS with deuterium-specific transitions .
  • Brain penetration : Compare deuterated vs. non-deuterated forms via microdialysis in the prefrontal cortex to assess blood-brain barrier permeability .
    • Data Interpretation : Deuterated forms show prolonged detection in brain tissues (t1/2 = 45 min vs. 25 min for non-deuterated), supporting their use in metabolic pathway studies .

Q. How do functional group modifications (e.g., hydroxyethyl deuteration) affect TRPV1 and CB1 receptor binding affinities?

  • Methodology :

  • Receptor assays : Use HEK293 cells expressing human TRPV1 or CB1 receptors. Measure intracellular Ca2+ flux (TRPV1) or cAMP inhibition (CB1) via competitive binding assays with deuterated vs. non-deuterated ligands .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to compare hydrogen/deuterium bonding interactions with receptor active sites .
    • Contradictions : Some studies report no significant affinity changes (pKi = 7.2 for CB1), while others note reduced TRPV1 activation (EC50 = 1.8 µM vs. 1.2 µM for non-deuterated), possibly due to altered hydrogen-bonding networks .

Q. What strategies mitigate confounding effects of deuterated analogs in FAAH inhibition studies?

  • Methodology :

  • Enzyme kinetics : Pre-treat brain homogenates with deuterated compound and measure residual FAAH activity using [3H]-anandamide hydrolysis assays. Normalize data to non-deuterated controls .
  • Selective inhibitors : Co-administer FAAH inhibitors (e.g., URB597) to isolate isotope-specific effects on enzymatic turnover .
    • Key Insight : Deuterated forms exhibit 30% lower FAAH-mediated hydrolysis rates, necessitating adjusted dosing in metabolic studies .

Q. Data Contradiction Analysis

Q. Why do discrepancies exist in reported CB1 receptor agonism for deuterated eicosatetraenamides?

  • Hypothesis : Variability arises from experimental conditions (e.g., cell lines, assay sensitivity).
  • Resolution :

  • Standardize assays : Use identical cell models (e.g., CHO-K1/CB1) and ligand concentrations (1–10 µM) across studies .
  • Control for deuterium exchange : Pre-equilibrate compounds in assay buffers to minimize solvent isotope effects .

Q. Methodological Best Practices

Q. How to optimize storage and handling to preserve deuterated eicosatetraenamide integrity?

  • Protocol :

  • Storage : Aliquot in ethanol (100 µg/mL) within deactivated glass vials; store at -20°C in darkness to prevent photodegradation .
  • Thawing : Warm to 4°C for 30 min before use to avoid thermal decomposition .

Eigenschaften

IUPAC Name

(5Z,8Z,11Z,14Z)-N-(1,1,2,2-tetradeuterio-2-hydroxyethyl)icosa-5,8,11,14-tetraenamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22(25)23-20-21-24/h6-7,9-10,12-13,15-16,24H,2-5,8,11,14,17-21H2,1H3,(H,23,25)/b7-6-,10-9-,13-12-,16-15-/i20D2,21D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGEQQWMQCRIYKG-KALLKTRHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CCC=CCC=CCC=CCCCC(=O)NCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])([2H])O)NC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H37NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946524-40-9
Record name (5Z,8Z,11Z,14Z)-N-(2-Hydroxyethyl-1,1,2,2-d4)-5,8,11,14-eicosatetraenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946524-40-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Synthesis routes and methods

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide
N-(2-hydroxyethyl-1,1,2,2-d4)-5Z,8Z,11Z,14Z-eicosatetraenamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.